(5E)-5-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5E)-5-[(3-ETHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a thiazolidinone core. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique substituents, which may confer specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the thiazolidinone core A common method involves the cyclization of a thiourea derivative with an α-haloketone
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the methylene group can be reduced to form a saturated derivative.
Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the double bond would yield a saturated thiazolidinone derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, thiazolidinones are known for their antimicrobial and anticancer activities. This compound could be investigated for its potential to inhibit bacterial growth or cancer cell proliferation.
Medicine
In medicine, derivatives of thiazolidinones have been studied for their anti-inflammatory and antidiabetic properties. This compound may have similar therapeutic potential.
Industry
Industrially, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals. Their diverse reactivity makes them valuable in various applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(3-ETHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5E)-5-[(3-ETHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties. Compared to other thiazolidinones, it may have enhanced activity or selectivity due to these substituents.
Properties
Molecular Formula |
C24H25NO4S2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(5E)-5-[[3-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H25NO4S2/c1-4-8-18-9-6-7-10-19(18)28-13-14-29-20-12-11-17(15-21(20)27-5-2)16-22-23(26)25(3)24(30)31-22/h4,6-7,9-12,15-16H,1,5,8,13-14H2,2-3H3/b22-16+ |
InChI Key |
PIJPKLLVVDAEEF-CJLVFECKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)OCCOC3=CC=CC=C3CC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C)OCCOC3=CC=CC=C3CC=C |
Origin of Product |
United States |
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